(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
- The compound’s complex structure suggests its potential significance. It belongs to the class of 1,3,4-thiadiazolo[3,2-a]pyrimidines, which exhibit diverse biological activities.
- The presence of multiple functional groups (imine, methoxy, and ethoxy) hints at its versatility.
Preparation Methods
Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions might involve cyclization reactions, imine formation, and etherification.
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would include derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new ligands for metal complexes or catalysts.
Biology: It might exhibit antimicrobial, antiviral, or antitumor properties.
Medicine: Potential drug candidates for various diseases.
Industry: As a precursor for novel materials or as a building block in organic synthesis.
Mechanism of Action
Targets: Investigate its interactions with proteins, enzymes, or nucleic acids.
Pathways: Explore signaling pathways affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of the thiadiazole and benzylidene moieties.
Similar Compounds: While I don’t have specific examples for this compound, related structures include benzoic acid derivatives with methoxy groups and 1,3,4-thiadiazole derivatives .
Remember that this compound’s detailed characterization may require experimental data and further research
Properties
Molecular Formula |
C26H28N4O5S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O5S/c1-4-23-29-30-24(27)20(25(31)28-26(30)36-23)15-18-7-10-21(22(16-18)32-3)35-14-12-33-11-13-34-19-8-5-17(2)6-9-19/h5-10,15-16,27H,4,11-14H2,1-3H3/b20-15-,27-24? |
InChI Key |
JGQQYZMTNUXFBN-UCXLZHGVSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOCCOC4=CC=C(C=C4)C)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOCCOC4=CC=C(C=C4)C)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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